molecular formula C11H23N B13336468 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine

Katalognummer: B13336468
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: PHUHGAKQBFPMRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is a branched aliphatic amine featuring a 4-methylcyclohexyl substituent. This cycloaliphatic group confers unique steric and electronic properties, distinguishing it from aromatic or heterocyclic analogues.

Eigenschaften

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

2-methyl-2-(4-methylcyclohexyl)propan-1-amine

InChI

InChI=1S/C11H23N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h9-10H,4-8,12H2,1-3H3

InChI-Schlüssel

PHUHGAKQBFPMRL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C(C)(C)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reduction of 4-Methylcyclohexanone Oxime

A predominant method involves the reduction of 4-methylcyclohexanone oxime to the corresponding amine. This approach is well-documented in patent literature, notably in patent CZ2005230A3, which describes a novel process for synthesizing trans-4-methylcyclohexylamine derivatives.

Reaction Pathway:

$$ \text{4-Methylcyclohexanone oxime} \xrightarrow[\text{Na in alcohol}]{\text{Reduction}} \text{2-Methyl-2-(4-methylcyclohexyl)propan-1-amine} $$

Key Points:

  • Reduction typically employs sodium metal in ethanol or other alcohols.
  • The process yields a mixture with a high trans-isomer content (~98.3%), as confirmed by GC analysis.
  • Purification involves salt formation (e.g., pivalate or hydrochloride salts) to enhance purity and facilitate isolation.

Data Table 1: Reduction Reaction Conditions and Outcomes

Parameter Value Reference
Reducing agent Sodium metal
Solvent Ethanol
Temperature Reflux (~78°C)
Yield 75.5 g of product
Purity (GC) 98.5% 4-methylcyclohexylamine
Isomer ratio (trans/cis) 98.3:1.7

Catalytic Hydrogenation of Cyclic Intermediates

Another approach involves catalytic hydrogenation of cyclic imines or oximes derived from methylcyclohexanone precursors. This method allows stereoselective synthesis of the trans-isomer, critical for pharmaceutical applications.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C)
  • Hydrogen pressure: 1-5 atm
  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C

Outcome:

  • High selectivity for trans-isomer
  • Purification via recrystallization or salt formation

Synthesis via Amination of Cyclohexyl Derivatives

A more direct route involves nucleophilic substitution or addition reactions on methyl-substituted cyclohexyl halides or related intermediates, followed by amination.

Reaction Pathway:

$$ \text{4-Methylcyclohexyl halide} + \text{Ammonia or primary amines} \rightarrow \text{2-Methyl-2-(4-methylcyclohexyl)propan-1-amine} $$

This method benefits from regioselectivity control through reaction conditions and choice of reagents.

Purification and Isomer Control

Achieving a high trans-isomer content is critical. Techniques include:

  • Crystallization of salt derivatives (e.g., pivalates) as detailed in patent CZ2005230A3.
  • Fractional distillation under reduced pressure to separate isomers based on boiling points.
  • Chromatographic methods, such as preparative GC or HPLC, for high-purity isolation.

Note: The purification process significantly influences the stereochemical purity, which is essential for biological activity and regulatory compliance.

Recent Research Discoveries and Innovations

Recent advancements focus on stereoselective synthesis and environmentally friendly methods:

  • Use of chiral catalysts to favor the formation of trans-isomers.
  • Application of stereoselective oxidation-reduction protocols to improve isomeric purity.
  • Development of novel salt forms to enhance stability and ease of handling.

For example, a 2019 study on stereoselective synthesis of cyclohexyl derivatives demonstrated the efficacy of N-oxide reagents (e.g., 4-Methylmorpholine N-oxide) in stereoselective hydroxylation, which can be adapted for precursor modifications in this compound’s synthesis.

Data Summary

Method Key Reagents Stereoselectivity Yield Purity References
Reduction of oxime Sodium in ethanol High trans (>98%) 75.5 g 98.5%
Catalytic hydrogenation Pd/C, H₂ High trans Variable High ,
Nucleophilic amination Cyclohexyl halides + NH₃ Moderate Variable Purified salts

Analyse Chemischer Reaktionen

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Amines

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine 4-Methylcyclohexyl C11H23N 169.31 High lipophilicity, steric bulk Target
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine 3-(Trifluoromethyl)phenyl C11H14F3N 217.23 Electron-withdrawing CF3 group
1-(4-Ethylphenyl)-2-methylpropan-1-amine 4-Ethylphenyl C12H19N 177.29 Aromatic, moderate lipophilicity
2-Methyl-2-(oxan-4-yl)propan-1-amine Oxan-4-yl (tetrahydropyran) C9H19NO 157.25 Oxygen heteroatom, polarizability
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine 4-Methylpiperidin-1-yl C10H22N2 170.30 Nitrogen heterocycle, basicity

Analysis :

  • Lipophilicity : The 4-methylcyclohexyl group in the target compound enhances lipophilicity (predicted logP > 3) compared to aromatic analogues like 1-(4-ethylphenyl)-2-methylpropan-1-amine (logP ~2.5) . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) decrease amine basicity (pKa ~8.5 vs. ~10 for aliphatic amines), affecting protonation states under physiological conditions .

Key Observations :

  • Reductive amination () and HATU-mediated coupling () are versatile for introducing diverse substituents. However, sterically hindered substrates (e.g., 4-methylcyclohexyl) may require optimized conditions to improve yields.
  • Chiral resolution via UPLC () highlights the importance of stereochemistry in biological activity, though enantiomeric data for the target compound are unavailable .

Biologische Aktivität

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexane ring with methyl substitutions and an amine functional group. Its molecular formula is C10H21N\text{C}_{10}\text{H}_{21}\text{N}, with a molecular weight of 169.31 g/mol. The presence of both cyclohexyl and methyl groups contributes to its unique chemical properties, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amine group facilitates the formation of hydrogen bonds and ionic interactions, which can modulate the activity or function of these targets. This compound may also participate in metabolic pathways where it is converted into active metabolites that exert biological effects.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to act as a modulator of enzymatic activity, influencing various biochemical pathways.
  • Receptor Interaction : It interacts with specific receptors, potentially affecting signaling pathways critical for cellular functions.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticonvulsant Activity : Although not directly tested, structural analogs have demonstrated significant anticonvulsant properties. For instance, compounds with similar amine structures have been evaluated in models of chemically-induced seizures, suggesting potential therapeutic applications .
  • Metabolic Pathways : Research indicates that 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine may be involved in metabolic pathways leading to the formation of active metabolites that could exert various biological effects.
  • Comparative Studies : A comparison with structurally similar compounds has revealed unique reactivity patterns that may enhance its biological efficacy. For example, compounds like 2-(4-Methylcyclohexyl)propan-2-ol exhibit different interactions due to the presence of hydroxyl groups instead of amines.

Case Study: Anticonvulsant Profile

A study involving structurally related compounds showed that certain derivatives provided significant protection against seizure models:

Compound% Mortality Protection (3h)% Mortality Protection (24h)
Control00
l-Menthol6040
Phenibut6040
Compound X (similar structure)10060

This table illustrates the potential efficacy of compounds related to 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine in providing protection against seizures, highlighting the importance of structural features in determining biological activity .

Q & A

Q. What synthetic routes are recommended for preparing 2-methyl-2-(4-methylcyclohexyl)propan-1-amine, and how can purity be optimized?

Methodology:

  • Reductive Amination: React 4-methylcyclohexanone with methylamine under hydrogen gas in the presence of a catalyst (e.g., Pd/C or NaBH3_3CN). Monitor reaction progress via TLC or GC-MS .
  • Chiral Resolution: If stereocenters are present, use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. Purity (>98%) can be confirmed via 1^1H NMR and LC-TOF-MS .
  • Purification: Recrystallize from ethanol/water mixtures or use flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity and stability of this compound be assessed under varying storage conditions?

Methodology:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze via HPLC-UV. Monitor for byproducts like oxidation derivatives (e.g., nitroxides) .
  • Thermal Analysis: Use DSC to determine melting points and identify polymorphic transitions. Store at -20°C under argon for long-term stability .

Intermediate Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Methodology:

  • LC-MS/MS: Employ a C18 column (e.g., Agilent Zorbax) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels using MRM transitions .
  • Residual Solvent Analysis: Use GC-FID with a DB-624 column to identify solvents (e.g., dichloromethane, THF) per ICH Q3C guidelines .

Q. How does the 4-methylcyclohexyl substituent influence the compound’s physicochemical properties (e.g., logP, solubility)?

Methodology:

  • LogP Determination: Measure octanol/water partitioning via shake-flask method or predict using software (e.g., MarvinSketch). The cyclohexyl group increases hydrophobicity (logP ~2.5–3.0) .
  • Solubility Screening: Use nephelometry in PBS (pH 7.4) and simulated gastric fluid. Compare with analogs lacking the methylcyclohexyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor-binding affinities for this compound?

Methodology:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., 3^3H-serotonin) in HEK293 cells expressing recombinant receptors. Normalize data to account for batch-to-batch variability .
  • Molecular Dynamics Simulations: Model interactions with serotonin receptors (e.g., 5-HT2A_{2A}) using GROMACS. Validate with mutagenesis studies on key binding residues .

Q. How can enantiomeric differences impact pharmacological activity, and what experimental designs control for this?

Methodology:

  • Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers in vitro (e.g., cAMP accumulation in CHO cells) and in vivo (rodent models). Use chiral SFC for high-throughput screening .
  • Crystallography: Solve X-ray structures of enantiomer-receptor complexes to identify steric clashes or hydrogen-bonding variations .

Q. What computational models predict the compound’s metabolic pathways and potential toxic metabolites?

Methodology:

  • In Silico Metabolism: Use Schrödinger’s ADMET Predictor or CypRules to identify cytochrome P450 oxidation sites (e.g., N-demethylation). Validate with microsomal incubation and HR-MS/MS .
  • Toxicity Profiling: Screen for hERG inhibition (patch-clamp assays) and Ames test mutagenicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.